molecular formula C11H17N5O2S B2835020 4,6-Di(morpholin-4-yl)-1,3,5-triazine-2-thiol CAS No. 66962-17-2

4,6-Di(morpholin-4-yl)-1,3,5-triazine-2-thiol

Cat. No.: B2835020
CAS No.: 66962-17-2
M. Wt: 283.35
InChI Key: UABCJKPCNYMEPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Di(morpholin-4-yl)-1,3,5-triazine-2-thiol is a chemical compound belonging to the class of 1,3,5-triazines. This compound is characterized by the presence of two morpholine groups and a thiol group attached to the triazine ring. It is known for its versatile applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Di(morpholin-4-yl)-1,3,5-triazine-2-thiol typically involves the nucleophilic substitution of cyanuric chloride with morpholine and thiol groups. The reaction is carried out in a solvent such as 1,4-dioxane or 1,2-dichloroethane, with the presence of an excess of the corresponding amine . The reaction conditions often require refluxing the solution to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4,6-Di(morpholin-4-yl)-1,3,5-triazine-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include disulfides from oxidation, reduced derivatives from reduction, and a range of substituted triazines from nucleophilic substitution reactions .

Mechanism of Action

The mechanism of action of 4,6-Di(morpholin-4-yl)-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with target proteins, leading to inhibition or modulation of their activity. The morpholine groups may enhance the compound’s solubility and facilitate its interaction with biological membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Di(morpholin-4-yl)-1,3,5-triazine-2-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of morpholine and thiol groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2,6-dimorpholin-4-yl-1H-1,3,5-triazine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O2S/c19-11-13-9(15-1-5-17-6-2-15)12-10(14-11)16-3-7-18-8-4-16/h1-8H2,(H,12,13,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UABCJKPCNYMEPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=S)N=C(N2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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